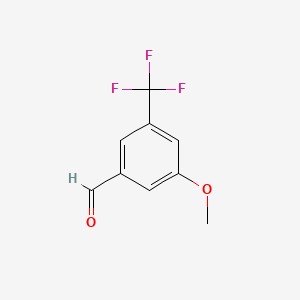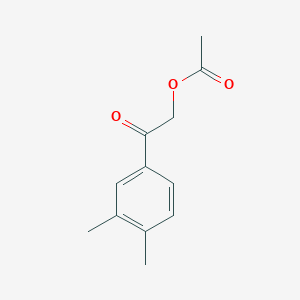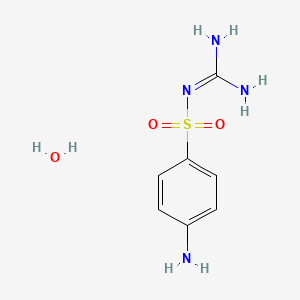
(E)-1,2-二氯-1-氟乙烯
描述
(E)-1,2-dichloro-1-fluoroethene is a useful research compound. Its molecular formula is C2HCl2F and its molecular weight is 114.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1,2-dichloro-1-fluoroethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,2-dichloro-1-fluoroethene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构和性质
平衡几何分析: Gambi 等人 (2019) 的一项研究报告了 1-氯-1-氟乙烯的平衡结构,该结构是通过使用各种同位素的实验基态转动常数进行最小二乘拟合程序获得的。这有助于理解氯氟乙烯异构体的分子几何形状 (Gambi 等人,2019)。
振动光谱分析: Pietropolli Charmet 等人 (2016) 记录了 1-氯-1-氟乙烯的气相红外光谱,从而对各个波段进行了修改后的分配。本研究提供了分子的详细振动结构 (Pietropolli Charmet 等人,2016)。
化学反应和应用
厌氧还原脱氯: Pon 和 Semprini (2004) 研究了 1-氯-1-氟乙烯作为一种反应性示踪剂来量化氯乙烯的厌氧转化,证明了其在环境背景下评估转化潜力的效用 (Pon & Semprini, 2004)。
卤化反应: Boguslavskaya 等人 (1978) 的研究探索了各种二氯乙烯(包括 E 和 Z-1,2-二氯乙烯)在无水氟化氢中的溴化和氯氟化。这项研究有助于理解这些卤化反应的立体专一性和区域选择性 (Boguslavskaya 等人,1978)。
交叉复分解反应: Yamamoto 和 Shimoda (2016) 的一项研究展示了 (Z)-1-溴-2-氟乙烯在交叉复分解反应中的应用,展示了氟乙烯衍生物在合成具有高 Z 选择性的各种烯烃方面的潜力 (Yamamoto & Shimoda, 2016)。
作用机制
1,2-Dichloro-1-fluoroethylene, also known as (1E)-1,2-dichloro-1-fluoroethene or (E)-1,2-dichloro-1-fluoroethene, is a chemical compound with the formula C2HCl2F . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
生化分析
Biochemical Properties
(E)-1,2-dichloro-1-fluoroethene plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with cellular macromolecules, potentially causing oxidative stress and cellular damage . Additionally, (E)-1,2-dichloro-1-fluoroethene can form adducts with proteins, altering their structure and function .
Cellular Effects
The effects of (E)-1,2-dichloro-1-fluoroethene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to (E)-1,2-dichloro-1-fluoroethene can lead to the activation of stress response pathways, such as the MAPK pathway, which is involved in cell survival and apoptosis . Furthermore, it can alter the expression of genes related to detoxification and oxidative stress, thereby impacting cellular metabolism . These changes can result in altered cell function and viability.
Molecular Mechanism
At the molecular level, (E)-1,2-dichloro-1-fluoroethene exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, leading to the formation of covalent adducts . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For instance, the inhibition of cytochrome P450 enzymes by (E)-1,2-dichloro-1-fluoroethene can lead to the accumulation of toxic metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of (E)-1,2-dichloro-1-fluoroethene over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that (E)-1,2-dichloro-1-fluoroethene is relatively stable under standard laboratory conditions . It can undergo degradation in the presence of light and heat, leading to the formation of reactive intermediates . Long-term exposure to (E)-1,2-dichloro-1-fluoroethene in in vitro and in vivo studies has been associated with chronic cellular damage and altered cellular function .
Dosage Effects in Animal Models
The effects of (E)-1,2-dichloro-1-fluoroethene vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in cellular metabolism . At high doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . These findings highlight the importance of dosage considerations in the use of (E)-1,2-dichloro-1-fluoroethene in biochemical research.
Metabolic Pathways
(E)-1,2-dichloro-1-fluoroethene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of (E)-1,2-dichloro-1-fluoroethene, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolism of (E)-1,2-dichloro-1-fluoroethene can affect metabolic flux and metabolite levels, potentially disrupting normal cellular function .
Transport and Distribution
The transport and distribution of (E)-1,2-dichloro-1-fluoroethene within cells and tissues are mediated by various transporters and binding proteins . It can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, (E)-1,2-dichloro-1-fluoroethene can bind to intracellular proteins, affecting its localization and accumulation . The distribution of (E)-1,2-dichloro-1-fluoroethene within tissues can influence its overall toxicity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of (E)-1,2-dichloro-1-fluoroethene is critical for understanding its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of (E)-1,2-dichloro-1-fluoroethene play a role in directing it to specific organelles . The localization of (E)-1,2-dichloro-1-fluoroethene within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1,2-dichloro-1-fluoroethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F/c3-1-2(4)5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDGFGTYBDRKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861927 | |
| Record name | 1,2-Dichloro-1-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-58-0 | |
| Record name | Ethene, 1,2-dichloro-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dichloro-1-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2-dichloro-1-fluoroethylene as described in the provided research?
A1: The provided research papers do not focus on applications of 1,2-dichloro-1-fluoroethylene as a standalone compound. Instead, one of the papers [] describes its use as a co-spinning agent alongside other chlorofluorocarbons in the production of polyolefin fibers through a process called flash spinning. This technique utilizes specific solvent properties to create fibers with unique characteristics.
Q2: Can you elaborate on the structural characterization of 1,2-dichloro-1-fluoroethylene based on the provided research?
A2: One of the papers [] focuses on the vibrational assignment of both cis and trans isomers of 1,2-dichloro-1-fluoroethylene. Although the abstract doesn't provide detailed spectroscopic data, it highlights that the study successfully assigned vibrational modes for both isomers, including deuterated analogs (FC1C[UNK]CC1D). This suggests the study likely employed techniques like infrared and Raman spectroscopy to determine the molecule's vibrational frequencies, which are directly related to its structure and bonding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)


